Stereoselective NMDA Receptor Antagonism: Dexoxadrol vs. Levoxadrol in Spinal Neurons
In electrophysiological studies of amino acid-induced excitation in mammalian spinal neurons, dexoxadrol ((+)-isomer of dioxadrol) exhibited selective antagonism of N-methyl-D,L-aspartate (NMDLA)-evoked responses relative to quisqualate and kainate. In contrast, levoxadrol ((-)-isomer) did not show this selective antagonism [1]. This stereoselective antagonism is also a hallmark of arylcyclohexylamine dissociative anesthetics like phencyclidine and ketamine [1].
| Evidence Dimension | Selective antagonism of NMDLA-evoked excitation |
|---|---|
| Target Compound Data | Selective antagonism observed |
| Comparator Or Baseline | Levoxadrol ((-)-isomer) showed no selective antagonism |
| Quantified Difference | Qualitative difference: presence vs. absence of selective antagonism |
| Conditions | Electrophysiological recordings in spinal neurons of pentobarbitone- or urethane-anaesthetized rats and cats |
Why This Matters
This demonstrates that only the (+)-enantiomer exhibits the characteristic NMDA antagonist profile of this class, making the enantiomeric purity a critical procurement parameter for functional studies.
- [1] Berry SC, Dawkins SL, Lodge D. The effect of the dioxolanes on amino acid induced excitation in the mammalian spinal cord. Brain Res. 1984 Jul 30;307(1-2):85-90. doi:10.1016/0006-8993(84)90463-3. PMID:6147179. View Source
